molecular formula C7H7N3O4 B1603014 2,3-Diamino-5-nitrobenzoic acid CAS No. 98279-87-9

2,3-Diamino-5-nitrobenzoic acid

Cat. No. B1603014
CAS RN: 98279-87-9
M. Wt: 197.15 g/mol
InChI Key: VYSNGNBMJHEJBV-UHFFFAOYSA-N
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Description

2,3-Diamino-5-nitrobenzoic acid is an organic compound . It is a derivative of benzoic acid, which is an important intermediate in organic synthesis . The exact properties and uses of this specific compound are not widely documented in the available literature.


Chemical Reactions Analysis

Specific chemical reactions involving 2,3-Diamino-5-nitrobenzoic acid are not detailed in the available literature. Nitro compounds, in general, are an important class of nitrogen derivatives and can participate in various chemical reactions .

Scientific Research Applications

1. Biochemical Analysis

2,3-Diamino-5-nitrobenzoic acid has been instrumental in the study of sulfhydryl groups in biological materials. One notable compound, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from a related compound, proved useful in determining sulfhydryl groups in various biological materials (Ellman, 1959).

2. Nitrosation Reactions

Research involving chlorogenic acid demonstrated its inhibition of the N-nitrosation of aromatic amines like 2,3-diamino-naphthalene. This inhibition was attributed to chlorogenic acid's ability to scavenge the nitrosating agent, nitrogen sesquioxide, suggesting a potential mechanism where 2,3-diamino-5-nitrobenzoic acid and related compounds could play a role (Kono et al., 1995).

3. Dye Synthesis and Characterization

A study on the synthesis and characterization of mono azo dyes explored derivatives of 5-nitrobenzoic acid, such as 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid. These dyes' structures and properties were characterized through various spectroscopic methods, highlighting the role of 2,3-diamino-5-nitrobenzoic acid derivatives in dye chemistry (Atay et al., 2017).

4. Metal Complex Synthesis

Research into Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a compound structurally related to 2,3-diamino-5-nitrobenzoic acid, demonstrated the synthesis of compounds with unique bonding features and physical properties, including anticonvulsant activities. This suggests potential applications of 2,3-diamino-5-nitrobenzoic acid in the synthesis of similar metal complexes (D'angelo et al., 2008).

5. Molecular and Crystallographic Studies

The title salt 2,3-Diaminopyridinium 4-nitrobenzoate has been studied, revealing insights into its crystal structure and molecular interactions. Such studies enhance the understanding of 2,3-diamino-5-nitrobenzoic acid's behavior in various chemical environments (Balasubramani & Fun, 2009).

properties

IUPAC Name

2,3-diamino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSNGNBMJHEJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631176
Record name 2,3-Diamino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-5-nitrobenzoic acid

CAS RN

98279-87-9
Record name 2,3-Diamino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HB Gillespie, F SPANO, S GRAFF - The Journal of Organic …, 1960 - ACS Publications
The synthesis of 3, 4-diamino-5-nitrotoIuene and 2, 3-diamino-5-nitrobenzoic acid is described. These new o-diamines, and also 5-chloro-3-nitro-o-phenylenediamine, havebeen …
Number of citations: 14 pubs.acs.org

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